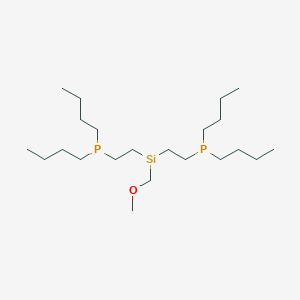
Methoxymethylbis(dibutylphosphinoethyl) silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxymethylbis(dibutylphosphinoethyl) silane is an organosilicon compound characterized by the presence of silicon (Si) atoms bonded to organic groups. This compound belongs to the class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. The presence of both phosphinoethyl and methoxymethyl groups in its structure imparts distinctive reactivity and functionality, making it a valuable compound in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxymethylbis(dibutylphosphinoethyl) silane typically involves the reaction of dibutylphosphinoethyl chloride with methoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxymethylbis(dibutylphosphinoethyl) silane undergoes various chemical reactions, including:
Oxidation: The phosphinoethyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form silane derivatives with different oxidation states.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced silane derivatives, and substituted silanes with various functional groups. These products have diverse applications in material science and synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
Methoxymethylbis(dibutylphosphinoethyl) silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Methoxymethylbis(dibutylphosphinoethyl) silane involves its ability to form strong covalent bonds with various substrates. The phosphinoethyl groups can coordinate with metal centers, enhancing the compound’s reactivity and facilitating catalytic processes. The methoxymethyl group provides additional functionality, allowing for further chemical modifications and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organosilicon compounds with different functional groups, such as:
- Trimethoxysilane
- Dimethyldichlorosilane
- Triethoxysilane
Uniqueness
Methoxymethylbis(dibutylphosphinoethyl) silane is unique due to the presence of both phosphinoethyl and methoxymethyl groups, which impart distinctive reactivity and functionality. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C22H49OP2Si |
|---|---|
Molekulargewicht |
419.7 g/mol |
InChI |
InChI=1S/C22H49OP2Si/c1-6-10-14-24(15-11-7-2)18-20-26(22-23-5)21-19-25(16-12-8-3)17-13-9-4/h6-22H2,1-5H3 |
InChI-Schlüssel |
ZYNVAPMKJNYAJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(CCCC)CC[Si](CCP(CCCC)CCCC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


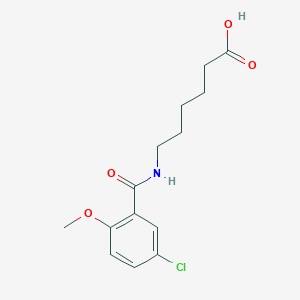
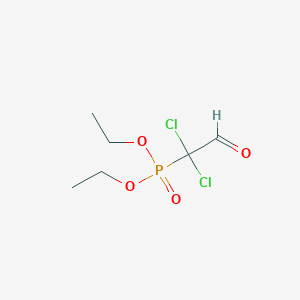
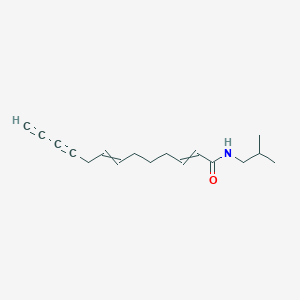

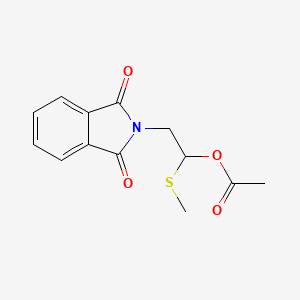
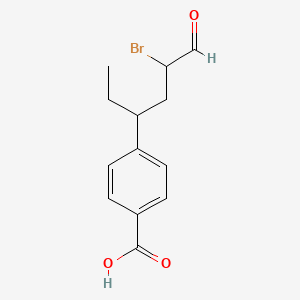
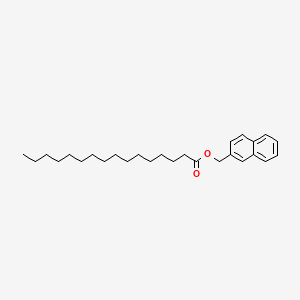


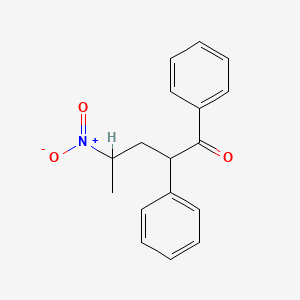

![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)

